![molecular formula C16H18FN3O3S B2389426 N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1223172-10-8](/img/structure/B2389426.png)
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclopropyl group and pyrrolidine ring would introduce some rigidity into the molecule. The electronegative fluorine atom and polar sulfonyl and amide groups would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid. The cyanomethyl group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the sulfonyl and amide groups would likely make the compound soluble in polar solvents. The compound might also exhibit strong absorption in the infrared region due to the various bond vibrations present .Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-14-6-3-12(16(21)20(10-7-18)13-4-5-13)11-15(14)24(22,23)19-8-1-2-9-19/h3,6,11,13H,1-2,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDUZFICBZXKSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N(CC#N)C3CC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide |
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